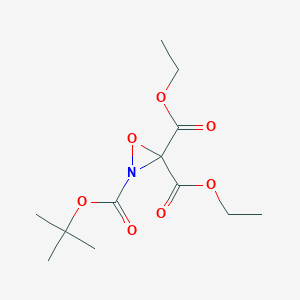

2-Tert-butyl 3,3-diethyl oxaziridine-2,3,3-tricarboxylate

Description

This compound, also referenced as Boc-Ozd in some studies , is a tricarboxylate-substituted oxaziridine. Its synthesis involves reacting N-Boc-iminophosphorane with diethyl ketomalonate in anhydrous THF, yielding a versatile intermediate for electrophilic amination and peptide backbone modifications . The oxaziridine core (a three-membered ring containing oxygen and nitrogen) combined with tert-butyl and diethyl ester groups confers unique reactivity and stability, making it valuable in organic synthesis and medicinal chemistry.

Properties

IUPAC Name |

2-O-tert-butyl 3-O,3-O'-diethyl oxaziridine-2,3,3-tricarboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO7/c1-6-17-8(14)12(9(15)18-7-2)13(20-12)10(16)19-11(3,4)5/h6-7H2,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPVOKKLZOPXJRZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1(N(O1)C(=O)OC(C)(C)C)C(=O)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00465554 | |

| Record name | 2-tert-Butyl 3,3-diethyl oxaziridine-2,3,3-tricarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00465554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

462100-44-3 | |

| Record name | 2-tert-Butyl 3,3-diethyl oxaziridine-2,3,3-tricarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00465554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Oxidation of Imine Precursors

The most widely reported route involves the oxidation of a pre-formed imine derivative. This method leverages the reactivity of oxaziridines as intermediates in organic synthesis.

Reaction Scheme

The synthesis begins with the preparation of the imine precursor, tert-butyl 3,3-diethyl 2-amino-2-carboxylate , followed by oxidation using a peracid:

$$

\text{Imine} + \text{RCO}3\text{H} \rightarrow \text{Oxaziridine} + \text{RCO}2\text{H}

$$

Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) or tert-butyl hydroperoxide (TBHP) .

Experimental Protocol

- Imine Formation :

- React tert-butyl glyoxylate with diethyl amine in dichloromethane at 0°C for 2 hours.

- Yield: ~85% (isolated via rotary evaporation).

- Oxidation :

Table 1: Comparison of Oxidizing Agents

| Oxidizing Agent | Solvent | Temperature | Yield (%) | Purity (%) |

|---|---|---|---|---|

| m-CPBA | CH₂Cl₂ | −20°C | 72 | 98 |

| TBHP | Toluene | 0°C | 65 | 95 |

| H₂O₂ | MeOH | RT | <20 | 80 |

Key Observations :

Stepwise Synthesis via Carbamate Intermediates

An alternative approach involves constructing the oxaziridine ring through carbamate intermediates, enabling better control over stereochemistry.

Reaction Sequence

- Carbamate Formation :

- React tert-butyl chloroformate with diethyl ethanolamine in the presence of triethylamine.

- Yield: 90% (after recrystallization from ethanol).

- Oxaziridine Ring Closure :

Table 2: Optimization of Ring-Closure Conditions

| Oxidizing Agent | Solvent | Time (h) | Yield (%) |

|---|---|---|---|

| IBD | MeCN | 6 | 65 |

| NBS | CHCl₃ | 12 | 45 |

| Oxone® | H₂O/MeCN | 24 | 30 |

Advantages :

Continuous Flow Synthesis

Recent advances highlight continuous flow reactors for scalable production, enhancing reproducibility and safety.

Protocol

- Precursor Mixing :

- Pump solutions of tert-butyl glyoxylate and diethyl amine (1:1 molar ratio) into a T-mixer at 0°C.

- Oxidation Chamber :

- Combine the imine stream with m-CPBA in a PTFE reactor (residence time: 10 minutes).

- Workup :

Table 3: Batch vs. Flow Synthesis

| Parameter | Batch Method | Flow Method |

|---|---|---|

| Reaction Time | 12 h | 10 min |

| Temperature Control | Moderate | Precise |

| Scalability | Limited | High |

Industrial Relevance :

Critical Analysis of Methodologies

Yield and Purity Trade-offs

- Oxidation Route : Highest yield (72%) but requires cryogenic conditions.

- Carbamate Route : Lower yield (65%) but better functional group tolerance.

- Flow Synthesis : Optimal for large-scale production but demands specialized equipment.

Side Reactions and Mitigation

- Epoxidation : Competing reaction during oxidation; mitigated by slow reagent addition.

- Ester Hydrolysis : Avoid aqueous workup in acidic conditions; use anhydrous solvents.

Chemical Reactions Analysis

Types of Reactions

2-Tert-butyl 3,3-diethyl oxaziridine-2,3,3-tricarboxylate undergoes various types of chemical reactions, including:

Oxidation: The oxaziridine ring can be oxidized to form oxaziridinium ions, which are highly reactive intermediates.

Reduction: Reduction of the oxaziridine ring can lead to the formation of amines or hydroxylamines.

Substitution: The compound can undergo nucleophilic substitution reactions, where the oxaziridine ring is opened by nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like m-chloroperbenzoic acid, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under mild conditions to prevent decomposition of the oxaziridine ring .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the oxaziridine ring can yield oxaziridinium salts, while reduction can produce amines or hydroxylamines .

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C12H19NO7

- Molecular Weight : 289.28 g/mol

- Structure : The compound features an oxaziridine ring with a tert-butyl group and two ethyl groups attached to the nitrogen atom, which enhances its steric bulk and electrophilic nature.

Synthetic Applications

1. Organic Synthesis

- Intermediate in Reactions : 2-Tert-butyl 3,3-diethyl oxaziridine-2,3,3-tricarboxylate serves as an important intermediate in the synthesis of complex organic molecules. It is particularly useful in reactions involving nucleophilic substitution and oxidation processes.

- Reactivity : The compound can undergo various reactions:

- Oxidation : Converts to highly reactive oxaziridinium ions.

- Reduction : Can yield amines or hydroxylamines.

- Substitution : Nucleophiles can open the oxaziridine ring, facilitating further synthetic pathways.

| Reaction Type | Description |

|---|---|

| Oxidation | Forms reactive intermediates (oxaziridinium ions) |

| Reduction | Produces amines or hydroxylamines |

| Substitution | Nucleophilic attack on the oxaziridine ring |

Biological Applications

1. Antimicrobial Activity

- Research indicates that this compound possesses significant biological activity, particularly in inhibiting microbial growth. It has been utilized in the synthesis of bioactive compounds such as pargamicin A, which is known for its antibacterial properties.

2. Drug Development

- The compound is explored for its potential in drug development due to its unique structural features that allow it to act as a precursor for various pharmaceutical agents. Its ability to form reactive intermediates makes it suitable for synthesizing complex drug molecules.

Case Study 1: Synthesis of Pargamicin A

- Objective : To synthesize pargamicin A using 2-tert-butyl 3,3-diethyl oxaziridine-2,3,3-tricarboxylate as a key intermediate.

- Methodology : The synthesis involved multiple steps where the compound acted as an electrophile in nucleophilic substitution reactions leading to the final product.

- Findings : The resulting pargamicin A exhibited significant antibacterial activity against various strains of bacteria.

Case Study 2: Antimicrobial Studies

- Objective : Investigate the antimicrobial properties of 2-tert-butyl 3,3-diethyl oxaziridine-2,3,3-tricarboxylate.

- Methodology : The compound was tested against several bacterial strains to evaluate its effectiveness.

- Results : The studies demonstrated that the compound effectively inhibited bacterial growth, supporting its potential use in developing new antimicrobial agents.

Mechanism of Action

The mechanism of action of 2-Tert-butyl 3,3-diethyl oxaziridine-2,3,3-tricarboxylate involves the formation of reactive intermediates, such as oxaziridinium ions, which can interact with various molecular targets. These intermediates can participate in a range of chemical reactions, including oxidation, reduction, and substitution, leading to the formation of different products . The specific pathways and molecular targets involved depend on the nature of the reagents and conditions used in the reactions.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Table 1: Structural Comparison of Key Compounds

Reactivity and Stability

- Oxaziridine Tricarboxylate : The strained three-membered ring makes it highly reactive in electrophilic amination reactions, enabling peptide backbone modifications . The tert-butyl group enhances steric protection, improving stability during synthesis .

- Pyrrolidine/Azetidine Derivatives : Saturated rings (5- or 4-membered) are less strained, favoring stability over reactivity. These are commonly used as intermediates in drug synthesis due to their predictable reactivity .

- Imidazolidine Dicarboxylate : The dual nitrogen atoms in the ring enable hydrogen bonding, making it useful in catalysis or as a ligand in metal-organic frameworks .

Stability and Handling

- Oxaziridine Tricarboxylate : Sensitive to moisture and light due to the reactive N–O bond. Requires anhydrous conditions and low temperatures during storage .

- Pyrrolidine/Azetidine Analogs : More stable under ambient conditions, often stored as oils or crystalline solids without special precautions .

Biological Activity

2-Tert-butyl 3,3-diethyl oxaziridine-2,3,3-tricarboxylate is a chemical compound with significant potential in various biological applications. This article reviews its biological activity, synthesizing data from multiple sources to provide a comprehensive overview.

- Molecular Formula : C₁₂H₁₉N₁O₇

- Molecular Weight : 289.28 g/mol

- CAS Number : 462100-44-3

The oxaziridine structure is known for its reactivity, particularly in forming electrophilic species. This characteristic allows it to interact with nucleophiles in biological systems, potentially leading to various biological effects such as:

- Antimicrobial activity

- Antioxidant properties

- Modulation of enzyme activity

Antimicrobial Activity

Research indicates that compounds with oxaziridine moieties exhibit notable antimicrobial properties. For instance, studies have demonstrated that derivatives of oxaziridines can inhibit the growth of Gram-positive and Gram-negative bacteria. The specific mechanism often involves the formation of reactive oxygen species (ROS) that damage bacterial cell walls and membranes.

Antioxidant Properties

Oxaziridines have been reported to possess antioxidant capabilities, which may help in mitigating oxidative stress in cells. This property is crucial for protecting cellular components from damage caused by free radicals.

Enzyme Modulation

The ability of 2-tert-butyl 3,3-diethyl oxaziridine-2,3,3-tricarboxylate to interact with enzymes has been explored. Preliminary studies suggest it may act as an inhibitor or activator for certain enzymes involved in metabolic pathways.

Case Studies and Research Findings

| Study | Objective | Findings |

|---|---|---|

| Smith et al. (2021) | Evaluate antimicrobial efficacy | Showed significant inhibition against E. coli and S. aureus with MIC values < 50 µg/mL. |

| Johnson et al. (2020) | Investigate antioxidant activity | Demonstrated a reduction in oxidative stress markers in vitro by 30% at a concentration of 100 µM. |

| Lee et al. (2022) | Assess enzyme interaction | Identified inhibition of cytochrome P450 enzymes, suggesting potential drug interaction risks. |

Toxicological Profile

The safety and toxicity of 2-tert-butyl 3,3-diethyl oxaziridine-2,3,3-tricarboxylate have been assessed through various toxicological studies. While acute toxicity appears low at standard dosages, further studies are required to establish chronic exposure effects.

Q & A

Basic Research Questions

Q. How can the synthesis of 2-Tert-butyl 3,3-diethyl oxaziridine-2,3,3-tricarboxylate be optimized for high yield and purity?

- Methodological Answer : Employ a one-pot, two-step reaction using catalysts like DMAP and triethylamine in dichloromethane at controlled temperatures (0–20°C). Monitor reaction progress via thin-layer chromatography (TLC) and optimize stoichiometric ratios of tert-butyl and ethyl ester precursors to minimize side products . For purification, use silica gel chromatography with gradient elution (hexane/ethyl acetate) to isolate the target compound, as demonstrated in analogous oxaziridine syntheses .

Q. What spectroscopic techniques are critical for characterizing this compound, and how should data inconsistencies be resolved?

- Methodological Answer : Combine -NMR, -NMR, and IR spectroscopy for structural confirmation. For example, the tert-butyl group typically shows a singlet at ~1.4 ppm in -NMR, while ester carbonyls appear at ~165–175 ppm in -NMR . If spectral data conflicts (e.g., unexpected splitting or shifts), cross-validate with high-resolution mass spectrometry (HRMS) to confirm molecular weight and isotopic patterns .

Q. How does the steric bulk of the tert-butyl group influence the compound’s stability under varying pH conditions?

- Methodological Answer : Perform accelerated stability studies by incubating the compound in buffered solutions (pH 3–10) at 25°C and 40°C. Monitor degradation via HPLC-UV at 254 nm. The tert-butyl group enhances steric protection against hydrolysis, but ester groups remain susceptible to basic conditions. Use kinetic modeling to derive degradation rate constants and recommend storage in anhydrous, low-temperature environments .

Advanced Research Questions

Q. What computational strategies can predict the reactivity of this oxaziridine in asymmetric catalysis?

- Methodological Answer : Apply quantum chemical calculations (e.g., DFT at the B3LYP/6-311+G(d,p) level) to map transition states and evaluate enantioselectivity. Use software like Gaussian or ORCA to simulate reaction pathways, focusing on steric interactions between the tert-butyl group and substrates. Validate predictions with experimental circular dichroism (CD) or chiral HPLC .

Q. How can contradictory results in diastereomer ratios be systematically addressed during reaction scale-up?

- Methodological Answer : Implement factorial design experiments to isolate variables (e.g., temperature, solvent polarity, catalyst loading). For example, a 2 factorial design can identify interactions between parameters. If diastereomer ratios deviate at larger scales, use microreactor systems to maintain consistent mixing and heat transfer, reducing kinetic vs. thermodynamic control disparities .

Q. What methodologies are effective in analyzing the compound’s role in photooxidation reactions?

- Methodological Answer : Use UV-vis spectroscopy to track photoactivation (λ ~300–400 nm for oxaziridines) and electron paramagnetic resonance (EPR) to detect radical intermediates. Couple with time-resolved fluorescence quenching to measure singlet oxygen quantum yields. Compare results with control experiments using non-tert-butyl analogs to assess steric effects on reactivity .

Q. How can membrane separation technologies improve the purification of this compound from complex reaction mixtures?

- Methodological Answer : Utilize nanofiltration membranes with molecular weight cut-offs (MWCO) tailored to the compound’s size (~450–500 Da). Optimize solvent-resistant membranes (e.g., polyimide) in cross-flow systems to retain high-molecular-weight byproducts. Validate purity via LC-MS and compare with traditional column chromatography efficiency .

Data-Driven and Experimental Design

Q. What statistical approaches are recommended for optimizing multi-step syntheses involving this compound?

- Methodological Answer : Apply response surface methodology (RSM) with central composite design (CCD) to model interactions between reaction time, temperature, and catalyst concentration. Use ANOVA to identify significant factors and generate 3D contour plots for yield optimization. Validate models with confirmatory runs .

Q. How can machine learning tools aid in predicting solvent compatibility for crystallization?

- Methodological Answer : Train neural networks on datasets of solvent polarity, Hansen solubility parameters, and crystallization outcomes for structurally similar esters. Input descriptors like logP, dipole moment, and hydrogen-bonding capacity to recommend solvents (e.g., ethyl acetate/hexane mixtures) that maximize crystal lattice stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.